(2E)-3-chloro-3-cyclopropylprop-2-enoic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemistry
- The study of bicyclo[4.1.0]hept-1,6-ene, generated through elimination reactions, provides insights into the synthesis and reactivity of cyclopropene compounds, which could be related to the structural or synthetic exploration of compounds like "(2E)-3-chloro-3-cyclopropylprop-2-enoic acid". These findings contribute to understanding the dimerization and oxidation reactions of cyclopropenes (Billups et al., 1996).
Chemical Reactivity and Transformations
- Donor-acceptor cyclopropanes' reactivity with iodobenzene dichloride to afford ring-opened products with chlorine atoms has been investigated. This reactivity can be pertinent to studying similar transformations in compounds like "(2E)-3-chloro-3-cyclopropylprop-2-enoic acid" (Garve et al., 2014).
Nonlinear Optical Properties
- Research on the molecular conformational analysis, vibrational spectra, and first hyperpolarizability of related compounds indicates the potential of "(2E)-3-chloro-3-cyclopropylprop-2-enoic acid" in the field of materials science, especially concerning nonlinear optical properties (Mary et al., 2014).
Biological Activities
- The extraction and toxicity studies on compounds from Amanita cokeri, which include cyclopropyl amino acids, shed light on the biological activities of structurally related compounds. This research could guide the exploration of "(2E)-3-chloro-3-cyclopropylprop-2-enoic acid" for potential bioactivities (Drehmel & Chilton, 2002).
Catalysis and Synthesis
- The solvent-controlled, tunable hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones demonstrates the versatility of cyclopropene compounds in organic synthesis and catalysis. Such methodologies could be applicable to or inspired by the synthesis and functionalization of "(2E)-3-chloro-3-cyclopropylprop-2-enoic acid" (Miao et al., 2016).
properties
IUPAC Name |
(E)-3-chloro-3-cyclopropylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-5(3-6(8)9)4-1-2-4/h3-4H,1-2H2,(H,8,9)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSKDSYNQGEULQ-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=C\C(=O)O)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-chloro-3-cyclopropylprop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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